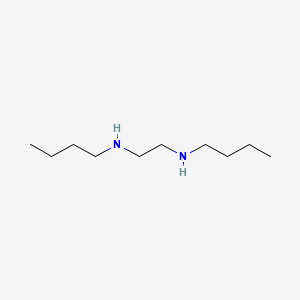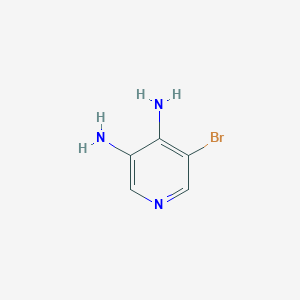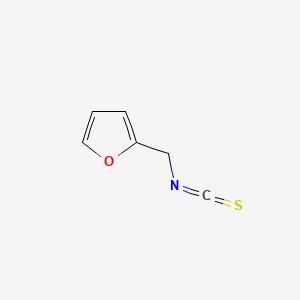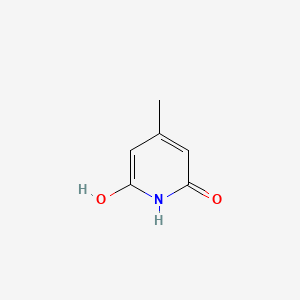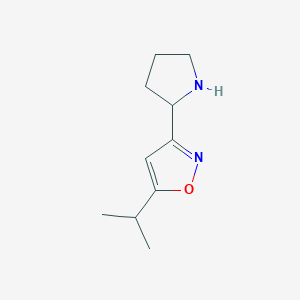
5-Isopropyl-3-pyrrolidin-2-ylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 5-aminooxazole compounds has been reported through novel multicomponent reactions, which involve the use of alpha-isocyano-beta-phenylpropionamide derived from amino acids . This bifunctional compound is crucial for the synthesis of various isoxazole derivatives. Additionally, a three-component synthesis of 5-aminooxazole has been described, which subsequently reacts with alpha,beta-unsaturated acyl chloride to yield polysubstituted pyrrolopyridine . This process involves a triple domino reaction sequence, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, highlighting a method for the rapid preparation of highly functionalized isoxazole compounds.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often determined using techniques such as single-crystal X-ray diffraction analysis . For instance, the synthesis and crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate have been studied, revealing the presence of various π-interactions within the crystalline structure . These interactions are significant as they can influence the stability and reactivity of the molecule. Although not directly related to 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, these findings provide a foundation for understanding the molecular interactions that could be present in similar isoxazole compounds.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is influenced by their functional groups and molecular structure. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method provides a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. Such reactions are pertinent to the synthesis of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, as they demonstrate the potential routes for introducing various substituents onto the isoxazole ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Isoxazole derivatives are known for their versatility as polyfunctional building blocks, which can be used to construct a wide range of heterocyclic compounds . The presence of substituents such as isopropyl and pyrrolidinyl groups would likely affect the compound's solubility, boiling and melting points, and overall reactivity. The studies on related compounds emphasize the importance of molecular interactions and functional groups in determining the properties of isoxazole derivatives.
Safety And Hazards
Propiedades
IUPAC Name |
5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-6-9(12-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJGCJJRTZWNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649333 |
Source


|
| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3-pyrrolidin-2-ylisoxazole | |
CAS RN |
1018126-16-3 |
Source


|
| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

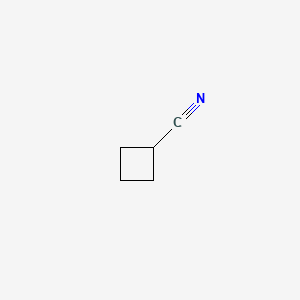
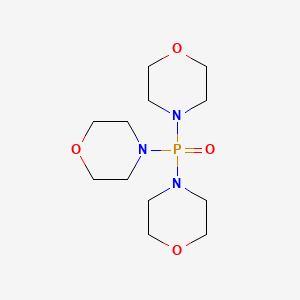
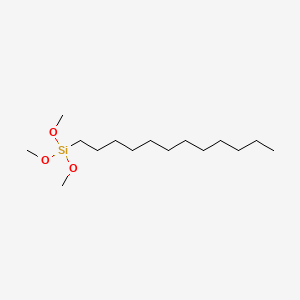
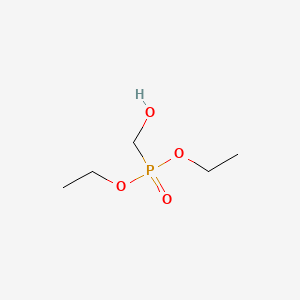
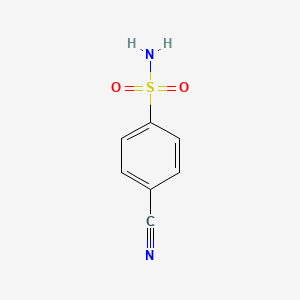
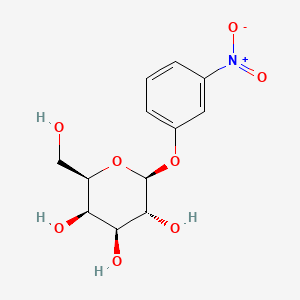
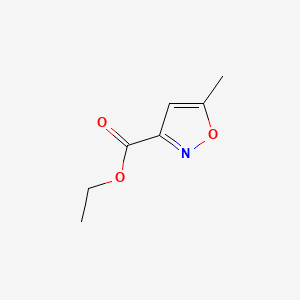


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)
